Welcome to the BenchChem Online Store!
molecular formula C16H14O5 B8538315 1,3,5-Trimethoxyxanthone CAS No. 6563-50-4

1,3,5-Trimethoxyxanthone

Cat. No. B8538315
M. Wt: 286.28 g/mol
InChI Key: RZTTWIXYIUTQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05981774

Procedure details

A mixture of compound 19 (1.9 g, 6.64 mmol) phenol (42 ml) and HI (35 ml) was refluxed at 160° C. for 8 hour and the reaction mixture was poured into aqueous NaHSO3 solution. The resulting yellow precipitate, was collected, purified by silica gel column chromatography (CH2Cl2 --MeOH, 4:1), and crystallized from methanol to give pale yellow needles 20, 1.41 g (5.78 mmol, 87%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:16]2[C:15](=[O:17])[C:14]3[C:9](=[C:10]([O:18]C)[CH:11]=[CH:12][CH:13]=3)[O:8][C:7]=2[CH:6]=[C:5]([O:20]C)[CH:4]=1.C1(O)C=CC=CC=1.I.OS([O-])=O.[Na+]>>[OH:2][C:3]1[C:16]2[C:15](=[O:17])[C:14]3[C:9](=[C:10]([OH:18])[CH:11]=[CH:12][CH:13]=3)[O:8][C:7]=2[CH:6]=[C:5]([OH:20])[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
COC1=CC(=CC=2OC3=C(C=CC=C3C(C12)=O)OC)OC
Name
Quantity
42 mL
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
35 mL
Type
reactant
Smiles
I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting yellow precipitate, was collected
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (CH2Cl2 --MeOH, 4:1)
CUSTOM
Type
CUSTOM
Details
crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC=2OC3=C(C=CC=C3C(C12)=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.